molecular formula C15H12N2S B2803005 N-(9-phenanthryl)thiourea CAS No. 409317-74-4

N-(9-phenanthryl)thiourea

Cat. No.: B2803005
CAS No.: 409317-74-4
M. Wt: 252.34
InChI Key: XLVBYILFFQBEOQ-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Derivatives in Advanced Chemical Disciplines

Thiourea and its derivatives are a versatile class of organic compounds with the general formula (R¹R²N)(R³R⁴N)C=S. uobabylon.edu.iqmdpi.com They are structurally similar to ureas, with the key difference being the replacement of the oxygen atom with a sulfur atom. uobabylon.edu.iq This substitution significantly alters the molecule's chemical properties, leading to a broad spectrum of applications across various fields.

In medicinal chemistry, thiourea derivatives are recognized as "privileged structures" due to their presence in a variety of bioactive compounds and approved drugs. chemicaljournal.in They exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticonvulsant, antioxidant, and anticancer properties. uobabylon.edu.iqmdpi.comchemicaljournal.inresearchgate.netnih.gov The ability of the thiourea group to form hydrogen bonds is a crucial factor in their biological activity, enabling interactions with enzymes and other biological targets. ontosight.ai

Beyond medicine, thiourea derivatives are important in materials science, where they are used in the synthesis of polymers, dyes, and photographic films. uobabylon.edu.iq They also serve as valuable intermediates in organic synthesis and are utilized as catalysts in various chemical reactions. researchgate.netuobabylon.edu.iq In agriculture, certain thiourea derivatives function as insecticides and herbicides. researchgate.net Their ability to bind with metal ions also makes them useful as chemosensors for detecting heavy metals like mercury. nih.gov

The diverse applications of thiourea derivatives are summarized in the table below:

FieldApplications
Medicinal Chemistry Antibacterial, Antifungal, Antiviral, Anticancer, Antioxidant, Anticonvulsant
Materials Science Synthesis of polymers, dyes, photographic films
Organic Synthesis Intermediates, Organocatalysts
Agriculture Insecticides, Herbicides
Analytical Chemistry Chemosensors for metal ions

N-(9-phenanthryl)thiourea: A Compound of Emerging Academic Interest

This compound, with the chemical formula C₁₅H₁₂N₂S, has emerged as a compound of significant academic interest. ontosight.ai Its structure, which combines the rigid, extended π-system of the phenanthrene (B1679779) ring with the versatile thiourea functional group, makes it a compelling subject for research. ontosight.airesearchgate.net The phenanthrene moiety can participate in π-π stacking and cation-π interactions, which are crucial for molecular recognition and the stabilization of transition states in catalytic processes. researchgate.net

The compound is identified by the CAS number 409317-74-4 and is also known by synonyms such as phenanthren-9-ylthiourea. ontosight.ai Researchers are drawn to its potential in developing new therapeutic agents and advanced materials. ontosight.ai The unique combination of a polycyclic aromatic hydrocarbon and a thiourea group suggests potential for novel biological activities and applications in organocatalysis. ontosight.airesearchgate.net

Scope and Research Objectives for this compound

The primary research objective for this compound is to fully elucidate its chemical properties and explore its potential applications. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its derivatives. Detailed characterization of its structural, spectroscopic, and physicochemical properties is also a priority.

Medicinal Chemistry: Investigating its potential as a therapeutic agent. This includes screening for various biological activities, such as anticancer, antiviral, and antibacterial properties, and studying its interactions with biological targets like enzymes and proteins. ontosight.ai

Organocatalysis: Exploring its use as a catalyst in asymmetric synthesis. The presence of the phenanthrene group suggests it could be effective in reactions involving cation-π interactions, potentially leading to high levels of stereocontrol. researchgate.net

Materials Science: Assessing its potential for creating novel materials. Its rigid structure and ability to form hydrogen bonds could be leveraged to design materials with specific optical or electronic properties.

The table below outlines the key identifiers for this compound:

IdentifierValue
Chemical Formula C₁₅H₁₂N₂S
CAS Number 409317-74-4
Synonyms phenanthren-9-ylthiourea, (phenanthren-9-yl)thiourea
Database IDs CHEMBL1454711, MLS000547004

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthren-9-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVBYILFFQBEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 9 Phenanthryl Thiourea and Its Derivatives

General Synthetic Routes for Thiourea (B124793) Compounds

The formation of the thiourea backbone can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The most common and straightforward method for preparing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. asianpubs.orgnih.gov This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov

The general mechanism involves the lone pair of electrons on the amine nitrogen attacking the central carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the stable thiourea product. The high electrophilicity of the isothiocyanate carbon makes it a key intermediary in the synthesis of various nitrogen and sulfur-containing compounds. nih.gov This method is highly efficient and generally proceeds under mild conditions, often at room temperature. acs.org The reaction is versatile, accommodating a wide range of aromatic and aliphatic amines and isothiocyanates with various functional groups. nih.gov The reaction's efficiency can be influenced by the electronic properties of the substituents; electron-withdrawing groups on the amine may decrease its nucleophilicity, potentially slowing the reaction. nih.gov

Table 1: Examples of Thiourea Synthesis via Isothiocyanate-Amine Coupling

Amine ReactantIsothiocyanate ReactantSolvent/ConditionsYieldReference
Primary AminesAromatic IsothiocyanatesManual grinding, 5-45 min≥99% nih.gov
Heterocyclic AminesAcyl IsothiocyanatesAnhydrous Acetone (B3395972)Good nih.gov
Primary Amines(Thio)isocyanates"On-water"Excellent organic-chemistry.org
Nα-Fmoc-β-amino-L-alanineGlycosylmethyl IsothiocyanatesNot specified70-75% rsc.org

One prominent method involves the reaction of amines with carbon disulfide. nih.govorganic-chemistry.org This process typically forms a dithiocarbamate (B8719985) salt as an intermediate, which can then be desulfurized in situ to generate an isothiocyanate that subsequently reacts with another molecule of the amine to produce the thiourea. nih.gov

Another classical approach is the condensation of amine hydrochlorides with alkali metal thiocyanates, such as potassium thiocyanate. nih.gov Thioureas can also be synthesized from other activated thiocarbonyl sources. For instance, stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated with trifluoroacetic anhydride, reacting with amines to form thiourea derivatives. organic-chemistry.org Similarly, thiophosgene (B130339) can be used to convert amines into isothiocyanates, which are then reacted further to yield thioureas. mdpi.comnih.gov Condensation of thiourea itself with α-halo carbonyl compounds is a well-known route to aminothiazoles, demonstrating the reactivity of the thiourea moiety in building heterocyclic systems. asianpubs.orgwikipedia.orgrsc.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly and efficient methods for thiourea synthesis. beilstein-journals.org These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, has emerged as a powerful solvent-free technique. nih.gov The synthesis of N,N'-disubstituted thioureas has been achieved with quantitative yields by manually grinding amines and isothiocyanates in a mortar and pestle or by using an automated ball mill. nih.gov This method is rapid, often completing within minutes, and avoids the use of toxic volatile organic compounds (VOCs). nih.govorganic-chemistry.org

The use of alternative, greener solvents is another key strategy. Reactions performed "on-water" have been shown to be a facile and sustainable route for the synthesis of unsymmetrical thioureas, offering simple product isolation through filtration. organic-chemistry.org Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve as both a green catalyst and a recyclable reaction medium for the direct preparation of monosubstituted thioureas from thiourea itself. rsc.org Recently, Cyrene, a bio-based solvent, has been successfully used as a green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas in nearly quantitative yields. nih.gov

Table 2: Comparison of Green Synthetic Methods for Thioureas

MethodKey FeaturesAdvantagesReference
Mechanochemistry (Grinding)Solvent-free reaction of solids.Rapid, high yield, no toxic solvents, minimal waste. asianpubs.orgnih.gov
"On-water" SynthesisUses water as the reaction medium.Sustainable, simple product isolation, avoids VOCs. organic-chemistry.org
Deep Eutectic Solvents (DES)Uses a recyclable DES as catalyst and medium.Green, reusable catalyst/solvent system, good yields. rsc.org
Bio-based Solvents (Cyrene)Uses a sustainable, non-toxic solvent.Viable green alternative to THF, quantitative yields. nih.gov

Targeted Synthesis of N-(9-phenanthryl)thiourea

The synthesis of this compound involves the specific introduction of the bulky, polycyclic aromatic phenanthrene (B1679779) scaffold. This requires strategies that can effectively create the C-N bond at the 9-position of the phenanthrene ring and subsequently form the thiourea linkage.

The primary strategy for synthesizing this compound mirrors the general amine-isothiocyanate reaction. This involves two main retrosynthetic approaches:

Reaction of 9-Aminophenanthrene (B1211374) with a Thiocarbonyl Source: The most direct route would involve the reaction of 9-aminophenanthrene as the nucleophile with a suitable thiocarbonyl-transfer reagent. This could be an isothiocyanate (e.g., trimethylsilyl (B98337) isothiocyanate) or a reagent like thiophosgene to first generate 9-phenanthryl isothiocyanate in situ, which then reacts with an amine source like ammonia. The synthesis of the crucial 9-aminophenanthrene precursor is a key step in this pathway.

Reaction of 9-Phenanthryl Isothiocyanate with an Amine: An alternative approach is to first synthesize 9-phenanthryl isothiocyanate and then react it with an amine, such as ammonia, to form the terminal thiourea. The synthesis of the isothiocyanate precursor itself would likely start from 9-aminophenanthrene.

The phenanthrene core is generally stable, but directing functionalization to the C9 position is a key synthetic challenge. Methods to introduce substituents at this position often involve lithiation of a protected 9-bromophenanthrene (B47481) followed by quenching with an appropriate electrophile. nih.gov While not directly leading to the amine, this illustrates a general strategy for C9 functionalization that could be adapted. The use of bifunctional catalysts containing a 9-phenanthryl group has been noted in other asymmetric reactions, indicating the successful incorporation of this moiety into complex molecular structures. harvard.edu

Optimizing the synthesis of N-aryl thioureas, including this compound, involves careful consideration of several reaction parameters to maximize yield and purity while minimizing reaction time.

Solvent: The choice of solvent can significantly impact reaction rates and yields. While many syntheses proceed well in aprotic solvents like acetone or tetrahydrofuran (B95107) (THF) nih.govbeilstein-journals.org, green alternatives such as water or solvent-free grinding are increasingly preferred. nih.govorganic-chemistry.org

Temperature: The nucleophilic addition of amines to isothiocyanates is often exothermic and can be performed at room temperature. However, for less reactive starting materials, moderate heating may be required. researchgate.net For instance, some aqueous preparations of thioureas are conducted at 60-80 °C. researchgate.net

Catalysts: While many thiourea syntheses proceed without a catalyst, some methods employ them to enhance efficiency. For example, the synthesis of sulfonyl ureas (oxygen analogues of thioureas) has been achieved using CuCl as a catalyst in mechanochemical preparations. beilstein-journals.org

Stoichiometry and Reagent Purity: Using the correct stoichiometry is crucial. For unsymmetrical thioureas, a 1:1 ratio of amine to isothiocyanate is used. nih.gov The purity of the starting materials, particularly the amine, is essential as impurities can lead to side products and lower yields.

The development of flow chemistry also offers a platform for rapid reaction optimization and scaling up production. acs.org By systematically varying parameters like residence time, temperature, and reagent concentration in a microreactor, the ideal conditions for synthesis can be determined quickly. acs.org Although specific optimization data for this compound is not widely published, the principles derived from the synthesis of other N-aryl thioureas are directly applicable. researchgate.netresearchgate.net

Functionalization and Derivatization Strategies of the this compound Scaffold

The functionalization of the this compound core structure is primarily achieved through established synthetic routes common to thiourea chemistry. These strategies allow for the introduction of a wide array of chemical moieties, enabling the systematic modification of the compound's steric and electronic properties. The principal methods involve the reaction of a phenanthrene-based amine with an isothiocyanate or, conversely, a phenanthrene-based isothiocyanate with an amine. This versatility provides two main pathways for derivatization, facilitating the creation of diverse libraries of substituted this compound compounds for various chemical applications.

The introduction of diverse functional groups onto the this compound scaffold is a straightforward process rooted in the fundamental reaction between an amine and an isothiocyanate. mdpi.com This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. mdpi.com By strategically choosing the precursors, a wide range of substituents can be incorporated.

The two primary synthetic approaches are:

Reaction of 9-Aminophenanthrene with a Substituted Isothiocyanate: In this method, 9-aminophenanthrene serves as the foundational block. It can be reacted with a variety of commercially available or synthetically prepared isothiocyanates (R-NCS) to yield N-(9-phenanthryl)-N'-substituted thioureas. The 'R' group can encompass alkyl, aryl, acyl, or heterocyclic functionalities, allowing for extensive structural diversity. biointerfaceresearch.com For instance, reacting 9-aminophenanthrene with benzoyl isothiocyanate would yield an N-acyl thiourea derivative, a class of compounds noted for various biological activities. mdpi.com

Reaction of 9-Phenanthryl Isothiocyanate with a Substituted Amine: Alternatively, 9-phenanthryl isothiocyanate can be synthesized from 9-aminophenanthrene and subsequently reacted with a range of primary or secondary amines (R-NH2 or R1R2-NH). researchgate.netchemrxiv.org This route is particularly useful for introducing amine-derived functional groups. This method allows for the incorporation of complex substituents, including those bearing additional functional groups like hydroxyls or carboxylates, provided they are suitably protected during the synthesis.

These methodologies enable the synthesis of a broad spectrum of derivatives. Introducing electron-withdrawing groups (e.g., nitro- or trifluoromethylphenyl) or electron-donating groups (e.g., methoxyphenyl) can modulate the hydrogen-bonding capabilities of the thiourea's N-H protons. biointerfaceresearch.com

Table 1: Representative Functionalization of the this compound Scaffold

Phenanthrene PrecursorReactantResulting Derivative ClassPotential 'R' Group Example
9-AminophenanthrenePhenyl isothiocyanateN-Aryl-N'-(9-phenanthryl)thioureaPhenyl
9-AminophenanthreneBenzoyl isothiocyanateN-Acyl-N'-(9-phenanthryl)thioureaBenzoyl
9-AminophenanthreneEthyl isothiocyanateN-Alkyl-N'-(9-phenanthryl)thioureaEthyl
9-Phenanthryl isothiocyanateAnilineN-Aryl-N'-(9-phenanthryl)thioureaPhenyl
9-Phenanthryl isothiocyanateCyclohexylamineN-Alkyl-N'-(9-phenanthryl)thioureaCyclohexyl
9-Phenanthryl isothiocyanateMorpholineN,N-Disubstituted-N'-(9-phenanthryl)thioureaMorpholinyl

The synthesis of chiral this compound derivatives is of significant interest, particularly for applications in asymmetric catalysis, where chiral thioureas are known to act as effective hydrogen-bond donors. nih.govnih.gov Asymmetric derivatization is achieved by incorporating a stereogenic center into the molecule, which is typically accomplished by using an enantiomerically pure reactant.

The most common strategy involves the reaction of an achiral phenanthrene precursor with a chiral amine. For example, 9-phenanthryl isothiocyanate can be reacted with a variety of readily available chiral primary or secondary amines to produce chiral thioureas with predictable stereochemistry. researchgate.netrsc.org Examples of such chiral building blocks include:

Chiral Amines: Such as (R)- or (S)-1-phenylethylamine.

Chiral Diamines: (1R,2R)-Diaminocyclohexane is a privileged scaffold used to generate C2-symmetric bis-thioureas, which are highly effective in various catalytic applications. nih.gov A similar strategy could yield a mono-thiourea or a bis-thiourea linked by a phenanthryl group.

Amino Acid Derivatives: Chiral amines derived from natural or unnatural amino acids can be used to introduce peptidic features. mdpi.com

The synthesis typically involves a simple addition reaction, often performed at room temperature in a suitable solvent like tetrahydrofuran (THF), leading to high yields of the desired chiral product. nih.gov The chirality of the resulting thiourea is directly derived from the chiral amine used in the synthesis. This approach allows for the creation of a diverse range of chiral this compound derivatives for stereoselective applications. sioc-journal.cn

Table 2: Examples of Asymmetric Derivatization Strategies

Phenanthrene PrecursorChiral ReactantResulting Chiral Thiourea Product
9-Phenanthryl isothiocyanate(R)-1-PhenylethylamineN-((R)-1-Phenylethyl)-N'-(9-phenanthryl)thiourea
9-Phenanthryl isothiocyanate(S)-Methyl 2-aminopropanoateN-(9-Phenanthryl)-N'-(1-(methoxycarbonyl)ethyl)thiourea
9-Aminophenanthrene(1S,2S)-2-Isothiocyanatocyclohexan-1-amineN-((1S,2S)-2-aminocyclohexyl)-N'-(9-phenanthryl)thiourea
9-Phenanthryl isothiocyanate(1R,2R)-DiaminocyclohexaneN,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N'-(9-phenanthryl)thiourea) (if 2 equiv. used)

Coordination Chemistry of N 9 Phenanthryl Thiourea and Its Metal Complexes

Ligand Properties and Coordination Modes of Thiourea (B124793) Derivatives

Thiourea and its derivatives are a versatile class of ligands in coordination chemistry due to their unique structural features and electronic properties. Their ability to coordinate with a wide array of metal ions has led to extensive study.

Donor Atom Versatility (N, S)

Thiourea derivatives contain both nitrogen and sulfur atoms, both of which possess lone pairs of electrons and can act as donor atoms to metal centers. mdpi.com The sulfur atom is generally considered a "soft" donor, exhibiting a high affinity for soft metal ions, while the nitrogen atoms are "harder" donors. rdd.edu.iq This dual-donor capability allows for diverse coordination behaviors. The coordination is most commonly observed through the sulfur atom. mdpi.comrdd.edu.iq

Monodentate and Bidentate Coordination

The versatile nature of thiourea derivatives allows them to adopt various coordination modes, primarily as monodentate or bidentate ligands. mdpi.com

Monodentate Coordination: In this mode, the thiourea ligand binds to a single metal center through one of its donor atoms. Coordination typically occurs through the sulfur atom, which is the most common bonding mode for thiourea derivatives. mdpi.com

Bidentate Coordination: Thiourea derivatives can also act as bidentate ligands, coordinating to a metal center through two donor atoms simultaneously. This chelation can occur through the sulfur and one of the nitrogen atoms (S,N-coordination). mdpi.comrdd.edu.iq

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thiourea backbone.

Influence of Substituents on Coordination Geometry

The substituents attached to the nitrogen atoms of the thiourea core play a crucial role in determining the coordination geometry of the resulting metal complexes. These substituents can exert both electronic and steric effects. For instance, bulky substituents on the nitrogen atoms can sterically hinder certain coordination modes, favoring others. Electron-withdrawing or electron-donating groups can alter the electron density on the donor atoms, thereby influencing their affinity for different metal ions and affecting the stability and geometry of the resulting complex.

Synthesis and Structural Characterization of N-(9-phenanthryl)thiourea Metal Complexes

While specific literature on this compound is sparse, the general synthesis and characterization techniques for thiourea-metal complexes are well-established.

Complexes with Transition Metals (e.g., Au, Ag, Cu, Ni, Ru, Pt, Pd, Ir, Zn, Cd, Hg)

Thiourea derivatives are known to form stable complexes with a wide range of transition metals. The synthesis of these complexes generally involves the reaction of a metal salt with the thiourea ligand in an appropriate solvent. materialsciencejournal.org The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with different metal-to-ligand ratios and coordination geometries. mdpi.com For example, complexes of various substituted thioureas have been synthesized with metals such as gold, silver, copper, nickel, platinum, palladium, zinc, cadmium, and mercury. mdpi.comresearchgate.netnih.gov

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

The characterization of newly synthesized metal complexes is crucial for determining their structure and bonding. Several spectroscopic techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic ligand framework within a metal complex. Changes in the chemical shifts of the protons and carbons in the ligand upon coordination can provide valuable information about the binding mode. For instance, a downfield shift of the N-H proton signal in ¹H NMR can indicate coordination through the sulfur atom. mdpi.com The disappearance of the N-H signal suggests deprotonation and coordination through the nitrogen atom. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the ligand and to probe how they are affected by coordination to a metal ion. Key vibrational bands, such as the ν(C=S) and ν(N-H) stretching frequencies, are particularly informative. A shift in the ν(C=S) band to a lower frequency upon complexation is indicative of coordination through the sulfur atom. rdd.edu.iq Changes in the position and shape of the ν(N-H) bands can also provide evidence of coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. ukm.mynih.gov Shifts in the absorption bands of the ligand upon coordination and the appearance of new bands can confirm complex formation and provide insights into the electronic structure and geometry of the complex. mdpi.com

Due to the lack of specific experimental data for this compound in the public domain, detailed data tables and specific research findings for this compound cannot be provided at this time. The information presented is based on the general behavior of analogous thiourea derivatives.

While general principles of coordination chemistry suggest that this compound can act as a ligand, coordinating to metal centers through its sulfur and/or nitrogen atoms, specific crystallographic studies detailing the precise three-dimensional arrangement of atoms within its metal complexes are not available in the public domain.

Consequently, a detailed discussion on the following topics, as requested, cannot be provided:

Intermolecular Interactions in Metal Complexes

Chalcogen Bonds and Their Structural Impact

Without experimental data from single crystal X-ray diffraction, it is not possible to generate the required data tables or provide a scientifically accurate analysis of the coordination geometries, bond lengths, bond angles, and the specific intermolecular interactions such as hydrogen bonds and chalcogen bonds within the crystal lattice of this compound metal complexes.

Further experimental research involving the synthesis, crystallization, and X-ray diffraction analysis of these specific compounds is required to generate the information necessary to fulfill the detailed outline provided.

Catalytic Applications and Mechanistic Insights of N 9 Phenanthryl Thiourea

N-(9-phenanthryl)thiourea as an Organocatalyst

This compound functions as a non-covalent organocatalyst, primarily through its ability to form hydrogen bonds. The thiourea (B124793) moiety provides two acidic N-H protons that can interact with and activate electrophilic substrates. The bulky and electron-rich 9-phenanthryl group plays a crucial role in creating a specific chiral environment around the catalytic site, which is essential for achieving high levels of stereocontrol in asymmetric reactions.

Enantioselective Catalytic Reactions

A significant application of this compound lies in the field of enantioselective catalysis, where it is used to control the stereochemical outcome of reactions. The rigid and sterically demanding phenanthryl group effectively shields one face of the bound substrate, directing the nucleophilic attack to the opposite face and leading to the preferential formation of one enantiomer.

Research has indicated that the expansive aromatic system of the phenanthryl group can lead to superior enantioselectivity compared to smaller aromatic substituents. For instance, in certain aldol reactions, the use of a catalyst with a 9-phenanthryl moiety has been shown to afford a product with 92% enantiomeric excess (ee), a significant improvement over the 75% ee achieved with a 2-naphthyl-substituted analogue. This highlights the critical role of the phenanthryl group in creating a highly effective chiral pocket for stereochemical control.

Applications in Cationic Polycyclizations

This compound has proven to be a particularly effective catalyst in enantioselective cationic polycyclization reactions. These complex transformations, which construct multiple rings in a single step, are of great importance in the synthesis of natural products and other biologically active molecules.

In a notable study, a chiral thiourea catalyst incorporating a 9-phenanthryl group was employed in the bicyclization of a hydroxylactam. This reaction proceeds through a cationic intermediate, and the catalyst is responsible for controlling the stereochemistry of the newly formed chiral centers. The this compound derivative demonstrated its ability to induce high levels of asymmetry in this transformation.

Performance of a 9-Phenanthryl-Derived Thiourea Catalyst in Cationic Polycyclization
CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
9-Phenanthryl-derived thioureaHydroxylactamTetracyclic Product5287

The data clearly shows that the 9-phenanthryl-derived catalyst provides the tetracyclic product in a good yield and with high enantioselectivity. researchgate.net The success of this reaction is attributed to the ability of the phenanthryl group to engage in stabilizing cation-π interactions with the cationic intermediate, a key factor in achieving high levels of asymmetric induction. researchgate.net

Asymmetric Transfer Hydrogenation of Ketones

While specific data for this compound in the asymmetric transfer hydrogenation of ketones is not extensively documented, the structural features of the compound suggest its potential applicability. In this type of reaction, a chiral catalyst facilitates the transfer of hydrogen from a simple hydrogen source, such as isopropanol or formic acid, to a prochiral ketone, yielding a chiral secondary alcohol.

A chiral thiourea derivative like this compound could participate in this process by activating the ketone through hydrogen bonding, thereby rendering it more susceptible to hydride attack. The chiral environment created by the phenanthryl group would then direct the hydride delivery to one of the enantiofaces of the ketone, leading to an enantioenriched alcohol product.

Mechanistic Studies of Catalytic Activity

Understanding the mechanism by which this compound exerts its catalytic effect is crucial for the rational design of new and improved catalysts.

Role of Hydrogen Bonding in Substrate Activation

The cornerstone of the catalytic activity of this compound is the activation of substrates through hydrogen bonding. The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with an electrophilic center of the substrate, such as the oxygen atom of a carbonyl group. researchgate.net This interaction polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack.

The strength and geometry of this hydrogen-bonding interaction are critical for catalysis. The electronic properties of the 9-phenanthryl group can modulate the acidity of the N-H protons, thereby influencing the strength of the hydrogen bonds. Furthermore, the rigid structure of the phenanthryl group helps to pre-organize the catalyst for effective substrate binding. In the context of cationic polycyclizations, it is believed that beyond hydrogen bonding, the phenanthryl group also plays a vital role in stabilizing the cationic transition state through cation-π interactions, which is a key factor in determining the high enantioselectivity observed. researchgate.net

Cation-π Interactions in Enantioselectivity

The catalytic efficacy of this compound and related derivatives in enantioselective reactions is significantly influenced by non-covalent interactions, particularly cation-π interactions. nih.govresearchgate.net These interactions, occurring between a cation and the electron-rich face of an aromatic ring, play a crucial role in stabilizing cationic intermediates and transition states, a concept inspired by biosynthetic polyene cyclizations. nih.govnih.gov In the context of thiourea catalysis, a bifunctional catalyst can stabilize both the anion (through the thiourea group) and the cation (through the aromatic moiety) of a reactive ion pair, thereby enhancing control over the stereochemical outcome of the reaction. nih.gov

Research has demonstrated a strong correlation between the enantioselectivity of a reaction and the properties of the aromatic substituent on the thiourea catalyst. nih.gov Specifically, catalysts with more expansive and polarizable aromatic systems exhibit superior performance in terms of both yield and enantiomeric excess (ee). nih.govnih.gov This trend points to the stabilization of the transition state leading to the major enantiomer through favorable cation-π interactions. nih.gov

The strength of a cation-π interaction is primarily governed by electrostatic and dispersion forces. nih.gov Consequently, a direct relationship has been observed between the degree of asymmetric induction and the physical properties of the arene that govern these forces, namely its polarizability and quadrupole moment. nih.gov For a series of catalysts with varying aromatic groups, a strong correlation (R² = 0.99 for polarizability and R² = 0.97 for quadrupole moment) was found between these properties and the observed enantioselectivity. nih.gov This provides compelling evidence that cation-π interactions are a key determinant of enantioselectivity, rather than steric hindrance, which would not be expected to correlate with these electronic properties. nih.gov

The following table illustrates the performance of various N-aryl thiourea catalysts in an enantioselective cationic polycyclization, highlighting the effect of the aromatic group on yield and enantioselectivity.

Catalyst Arene% Yield% ee
Naphthyl>60>60
9-Phenanthryl 52 87
4-Pyrenyl7895

Transition State Analysis and Computational Modeling

Transition state analysis provides further quantitative insight into the role of the aromatic moiety in enantioselective catalysis by N-aryl thioureas. Eyring analysis, which examines the temperature dependence of reaction rates, allows for the determination of the differential activation enthalpies (ΔΔH‡) and entropies (ΔΔS‡) between the pathways leading to the major and minor enantiomers.

Studies have shown that as the size and polarizability of the aromatic ring on the catalyst increase, the differential enthalpy of activation (ΔΔH‡) also increases significantly. nih.gov This trend is consistent with a more stabilizing cation-π interaction in the transition state that forms the major product. nih.gov The enthalpic benefit of using larger, more polarizable arenes like phenanthrene (B1679779) and pyrene far outweighs the slightly less favorable entropy, leading to higher enantioselectivity. nih.gov The progressively more stabilizing interaction energetically favors the dominant transition state structure. nih.gov

The data below from an Eyring analysis of an enantioselective polycyclization reaction catalyzed by different N-aryl thioureas demonstrates this enthalpic effect.

Catalyst AreneΔΔH‡ (kcal/mol)TΔΔS‡ (cal/mol·K)
Naphthyl1.12 ± 0.072.0 ± 0.3
9-Phenanthryl 1.87 ± 0.08 2.8 ± 0.3
4-Pyrenyl3.95 ± 0.178.9 ± 0.7

Supramolecular Chemistry and Crystal Engineering of N 9 Phenanthryl Thiourea Systems

Molecular Recognition Phenomena

The thiourea (B124793) functional group is a well-established motif for molecular recognition, primarily due to the two acidic N-H protons that can act as hydrogen-bond donors. rsc.org This capability is the basis for its use in designing receptors for various guest species.

Anion Recognition and Sensing

The core of anion recognition by thiourea derivatives lies in the formation of strong hydrogen bonds between the thiourea's N-H groups and the anion. jnanoworld.comrsc.org For N-(9-phenanthryl)thiourea, the electron density of the C=S bond and the acidity of the N-H protons are crucial for binding strength. The large, aromatic phenanthryl group is expected to act as a signaling unit. Upon anion binding, changes in the electronic environment of the molecule can lead to detectable shifts in its UV-Vis absorption or fluorescence emission spectra, making it a potential colorimetric or fluorescent sensor. jnanoworld.comfrontiersin.org

The binding affinity generally follows the basicity of the anion, with stronger binding observed for more basic anions like fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) compared to less basic ones like iodide (I⁻) or perchlorate (B79767) (ClO₄⁻). frontiersin.orgnih.gov This interaction can involve the formation of a 1:1 complex between the receptor and the anion through hydrogen bonding. frontiersin.org In some cases, particularly with highly basic anions like fluoride, the interaction can proceed via deprotonation of the N-H group rather than simple hydrogen bonding. nih.gov

Table 1: Representative Anion Binding Constants for a Thiourea-Based Receptor Data presented is for a comparable aryl thiourea receptor to illustrate typical binding affinities.

AnionBinding Constant (K) in DMSO
F⁻1.5 x 10⁴ M⁻¹
Cl⁻2.1 x 10² M⁻¹
Br⁻5.0 x 10¹ M⁻¹
I⁻< 10 M⁻¹
H₂PO₄⁻8.7 x 10³ M⁻¹
HSO₄⁻1.1 x 10² M⁻¹

Source: Adapted from studies on 4-nitrophenyl-based thiourea clefts. frontiersin.orgnih.gov

Cation Recognition

While the primary role of thiourea derivatives is in anion binding, they can also interact with cations. The sulfur atom of the thiocarbonyl group (C=S) is a soft Lewis base and can coordinate with soft metal cations, such as mercury (Hg²⁺). analis.com.my The binding event with a metal ion can be detected through spectroscopic changes. For instance, studies on naphthyl thiourea derivatives have shown a 1:1 binding stoichiometry with Hg²⁺, indicating the potential for this compound to act as a sensor for certain heavy metal ions. analis.com.my

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, these processes are driven by a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of complex supramolecular architectures.

Ordered Arrangement through Non-Covalent Interactions

The directional nature of hydrogen bonds and the stacking of aromatic rings are powerful tools for controlling molecular arrangement. mdpi.com In thiourea-based systems, the most common hydrogen-bonding motif is the formation of a cyclic dimer through a pair of N-H···S interactions. rsc.org This robust interaction often leads to the formation of one-dimensional chains or tapes.

The large, planar surface of the phenanthryl group in this compound provides a strong driving force for π-π stacking. This interaction, where the aromatic rings arrange themselves in a face-to-face or offset manner, would work in concert with hydrogen bonding to build higher-order structures, such as two-dimensional sheets or three-dimensional networks. nih.gov The interplay between these non-covalent forces dictates the final supramolecular assembly. rsc.org

Crystal Packing and Intermolecular Forces

In the solid state, the arrangement of this compound molecules in a crystal lattice is governed by a hierarchy of intermolecular forces seeking to achieve the most stable, close-packed structure. The primary intermolecular force is typically the strong N-H···S hydrogen bond, which often forms a characteristic R²₂(8) graph set motif (a centrosymmetric eight-membered ring). researchgate.net

C-H···S and C-H···π interactions: Hydrogen atoms attached to the phenanthryl ring can form weak hydrogen bonds with the sulfur atom of a neighboring molecule or with the face of an adjacent aromatic ring. researchgate.net

π-π Stacking: The phenanthryl moieties are expected to stack with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å, contributing significantly to the stability of the crystal lattice. nih.govmdpi.com

The combination of these directional hydrogen bonds and non-directional stacking and van der Waals forces results in a densely packed and stable crystalline solid. researchgate.net

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. rsc.orgrsc.org Thioureas are versatile building blocks in this field because their hydrogen-bonding patterns are generally predictable. rsc.org By modifying the this compound scaffold, one can systematically tune the resulting solid-state architecture.

For example, introducing additional functional groups onto the phenanthrene (B1679779) ring could introduce new intermolecular interactions (e.g., halogen bonding, additional hydrogen bonds) that compete with or supplement the primary N-H···S and π-π interactions. This strategy can be used to create novel crystalline networks, such as co-crystals, where this compound is combined with another molecule (a co-former) to generate a new crystalline phase with unique properties. nih.gov The conformationally flexible nature of the thiourea group, compared to its urea (B33335) analogue, presents both challenges and opportunities, allowing for a wider range of possible packing motifs that can be exploited in the design of functional materials. rsc.org

Design of Functional Crystalline Materials

The design of functional crystalline materials hinges on the predictable assembly of molecular components into desired architectures. The this compound molecule possesses distinct features that can be exploited for this purpose: the thiourea group, which is an excellent hydrogen bond donor and acceptor, and the phenanthrene moiety, which can participate in π-π stacking interactions.

Hydrogen Bonding and π-π Stacking Interactions:

The thiourea group can form robust and directional hydrogen bonds, specifically N-H···S and N-H···O interactions if co-crystallized with an appropriate acceptor. These interactions are fundamental in building predictable supramolecular synthons, which are reliable patterns of intermolecular interactions. For N-aryl thioureas, the formation of hydrogen-bonded chains or dimers is a common motif. nih.gov

The large aromatic surface of the phenanthrene group is predisposed to forming π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial in organizing the molecules in the solid state and can influence the electronic and photophysical properties of the resulting material. The interplay between the strong, directional hydrogen bonds of the thiourea group and the weaker, less directional π-π stacking of the phenanthrene rings would be a key consideration in the design of functional materials.

Potential Functional Materials:

Based on the functional groups present, this compound could be a building block for various functional materials:

Nonlinear Optical (NLO) Materials: The combination of an electron-donating thiourea group and a large π-conjugated system like phenanthrene can lead to molecules with significant second-order NLO properties. Crystal engineering aims to align these molecules in a non-centrosymmetric fashion to achieve bulk NLO effects.

Sensors: The thiourea moiety is known to coordinate with various metal ions and anions. Functionalizing it with a fluorescent phenanthrene group could lead to the development of selective chemosensors where the binding event is signaled by a change in fluorescence.

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are known for their use in OLEDs. researchgate.net By tuning the solid-state packing of this compound, it might be possible to create materials with desirable charge transport and luminescent properties.

A hypothetical data table illustrating potential supramolecular synthons is presented below, based on common interactions in related compounds.

Supramolecular SynthonInteracting GroupsPotential Functionality
N-H···S Hydrogen BondThiourea - ThioureaFormation of 1D chains or dimers, influencing mechanical properties.
π-π StackingPhenanthrene - PhenanthreneCharge transport, tuning of optical properties.
N-H···O Hydrogen BondThiourea - Co-former with Oxygen acceptorCo-crystal formation for modified physical properties (e.g., solubility).

Control over Solid-State Organization

Controlling the solid-state organization of molecules is a central challenge in crystal engineering. For this compound, this would involve directing the assembly to favor certain packing motifs over others, potentially leading to polymorphism—the existence of multiple crystal structures for the same compound.

Factors Influencing Solid-State Organization:

Solvent Choice: The polarity of the crystallization solvent can significantly influence which intermolecular interactions are favored. Polar solvents may compete for hydrogen bonding sites, promoting π-π stacking, while nonpolar solvents might favor the formation of strong hydrogen-bonded networks.

Steric Hindrance: The bulky phenanthryl group will impose significant steric constraints on the possible packing arrangements. This can be used to engineer specific voids or channels within the crystal lattice, a key feature for applications like host-guest chemistry.

The table below outlines hypothetical strategies to control the solid-state organization of this compound.

Control StrategyExpected OutcomePotential Application
Crystallization from nonpolar solventsPromotion of N-H···S hydrogen bondingFormation of robust 1D or 2D networks.
Co-crystallization with dicarboxylic acidsFormation of N-H···O hydrogen-bonded synthonsEngineering of porous materials.
Use of bulky co-formersDisruption of π-π stackingTuning of photoluminescent properties.

Crystallization Techniques

The choice of crystallization technique is critical in obtaining high-quality single crystals suitable for structural analysis and in controlling the polymorphic form of the material. For a molecule like this compound, a range of techniques could be applicable.

Common Crystallization Techniques:

Slow Evaporation: This is the most common and straightforward method. A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. The choice of solvent is crucial and often requires screening.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization. This method is particularly useful for growing high-quality crystals from small amounts of material.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling can influence the size and quality of the crystals.

Mechanochemical Synthesis: This solid-state technique involves grinding the reactants together, sometimes with a small amount of liquid (liquid-assisted grinding). It is an environmentally friendly method that can lead to the formation of novel crystalline phases, including co-crystals, that may not be accessible through solution-based methods. beilstein-journals.orgnih.gov

The following table summarizes these techniques and their potential applicability to this compound.

Crystallization TechniqueDescriptionApplicability for this compound
Slow EvaporationGradual removal of solvent from a solution.Suitable for initial screening of crystallization conditions with various solvents.
Vapor DiffusionSlow introduction of an anti-solvent via the vapor phase.Ideal for growing high-quality single crystals for X-ray diffraction.
Cooling CrystallizationCrystallization induced by slowly lowering the temperature of a saturated solution.Useful for large-scale crystallization and purification.
Mechanochemical GrindingSolid-state reaction induced by mechanical force.A promising method for the solvent-free synthesis of co-crystals with other solid-state reactants.

Theoretical and Computational Investigations of N 9 Phenanthryl Thiourea

Structure-Activity Relationship (SAR) Studies via Computational Methods

To fulfill the request would necessitate extrapolating data from related but distinct molecules, which would be scientifically unsound and violate the core instruction to focus solely on N-(9-phenanthryl)thiourea. Further research and publication in this specific area are needed before a comprehensive article on its computational properties can be written.

Advanced Functional Applications Non Biological and Non Clinical

Optical Chemical Sensing

The design of optical chemical sensors often relies on a modular approach combining a signaling unit (fluorophore or chromophore) with a receptor unit (binding site). In N-(9-phenanthryl)thiourea, the phenanthrene (B1679779) moiety serves as an intrinsic fluorescent reporter, while the thiourea (B124793) group acts as a highly effective receptor, particularly for anionic species. researchgate.netjnanoworld.compharmaguideline.comwikipedia.org The synergy between these two components allows for the development of sensitive and selective sensing systems.

The operational principle of this compound as a sensor is based on the interaction between the thiourea group and a target analyte, which in turn modulates the photophysical properties of the phenanthrene unit. nih.gov The thiourea moiety contains two N-H protons that are sufficiently acidic to act as hydrogen-bond donors, enabling the molecule to bind with various anionic species. researchgate.netjnanoworld.comfrontiersin.org

Upon the formation of a host-guest complex between the thiourea receptor and an anion, the electronic environment of the entire molecule is altered. This perturbation can affect the excited state of the phenanthrene fluorophore, leading to a detectable change in its fluorescence emission. nih.gov This change can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence intensity, or a shift in the emission wavelength. jnanoworld.com This phenomenon allows for the qualitative and quantitative detection of the target anion. nih.govmdpi.com

For instance, the binding of a basic anion like fluoride (B91410) or acetate (B1210297) to the thiourea N-H protons would increase the electron density of the molecule, which could lead to a change in the intramolecular charge transfer (ICT) character, resulting in a visible spectroscopic response. frontiersin.orgnih.gov

Table 1: Potential Anion Sensing Mechanism of this compound

Target Analyte (Anion) Binding Site Primary Interaction Expected Spectroscopic Signal
Fluoride (F⁻) Thiourea N-H Hydrogen Bonding / Deprotonation Change in Fluorescence / Colorimetric Shift
Acetate (CH₃COO⁻) Thiourea N-H Hydrogen Bonding Change in Fluorescence / Colorimetric Shift
Dihydrogen Phosphate (B84403) (H₂PO₄⁻) Thiourea N-H Hydrogen Bonding Change in Fluorescence / Colorimetric Shift

The selectivity of a thiourea-based sensor is dictated by several factors, including the geometric and basicity match between the binding site and the target anion. jnanoworld.comnih.gov The two N-H protons of the thiourea group provide a cleft that can selectively bind anions with complementary shapes and hydrogen-bonding capabilities. frontiersin.org For example, sensors with this motif often show high affinity for basic oxoanions like acetate and phosphate. frontiersin.orgrsc.org

The sensitivity of the sensor is largely dependent on the quantum yield of the fluorophore and the efficiency of the signal transduction upon binding. nih.gov Phenanthrene and its derivatives are known for their distinct blue fluorescence and can be highly sensitive to changes in their local environment, making them excellent signaling units. pharmaguideline.comwikipedia.org The high sensitivity of fluorescence spectroscopy allows for the detection of analytes at very low concentrations, often in the sub-micromolar range, which is a significant advantage over other techniques. nih.gov The effectiveness and binding affinity for various anions can be quantified using techniques such as UV-vis and ¹H NMR titrations to determine association constants. frontiersin.orgmdpi.comnih.gov

Material Science Applications

The structural characteristics of this compound also make it a promising candidate for applications in material science, particularly in the fields of nonlinear optics and functional polymers.

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optical signal processing and computing. researchgate.net A common molecular design for NLO activity involves a π-conjugated system flanked by electron-donating and electron-accepting groups.

In this compound, the phenanthrene ring provides an extensive π-conjugated system. youtube.comyoutube.comyoutube.com The thiourea group (-NH-C(=S)-NH-) can influence the electronic distribution across this system. This donor-π-acceptor type architecture is a key prerequisite for second and third-order NLO activity. While specific NLO coefficients for this compound are not extensively documented, related organic and semi-organic crystals containing thiourea have demonstrated significant NLO properties, such as second-harmonic generation (SHG). researchgate.net The measurement of NLO properties is often carried out using techniques like the Z-scan method, which can determine the sign and magnitude of nonlinear absorption and refraction. researchgate.net

Table 2: Structural Components of this compound for NLO Applications

Structural Component Function in NLO Context
Phenanthrene Moiety π-conjugated bridge
Thiourea Moiety Electron-donating/withdrawing group
N-H Groups Potential for intermolecular H-bonding in solid state, influencing crystal packing and symmetry

Functional polymers containing specific moieties can exhibit unique optical, thermal, or mechanical properties. The this compound structure can be incorporated into polymer chains to create new functional materials. Polythioureas are a class of polymers known for their interesting properties and can be synthesized through the polyaddition reaction of diisocyanates and diamines.

While the direct polymerization of this compound itself is not a straightforward route, the phenanthrene-thiourea moiety could be integrated into a polymer backbone. For example, a monomer could be designed from 9-aminophenanthrene (B1211374), which could then be reacted with a diisothiocyanate to form a polythiourea. Such a polymer would feature the fluorescent phenanthrene group as a pendant or main-chain unit, potentially leading to materials for optical applications, such as high refractive index polymers or fluorescent polymer sensors. The synthesis of such polymers could be achieved through various polymerization techniques, including free-radical polymerization if a vinyl group is introduced to the monomer. researchgate.netmdpi.com

Table 3: Potential Polymerization Strategies Involving the Phenanthrene-Thiourea Moiety

Polymerization Type Potential Monomers Resulting Polymer Class
Polyaddition 9-Aminophenanthrene + Diisothiocyanate Polythiourea
Polycondensation Dicarboxylic acid derivative of phenanthrene + thiourea-containing diamine Polyamide-thiourea
Radical Polymerization Vinyl-functionalized this compound + co-monomers Vinyl polymer with phenanthryl-thiourea pendant groups

Q & A

Q. What are the recommended synthetic routes for N-(9-phenanthryl)thiourea, and how can purity be ensured?

this compound can be synthesized via nucleophilic addition of 9-phenanthrylamine to thiophosgene or isothiocyanates under inert conditions. Key steps include:

  • Step 1: React 9-phenanthrylamine with thiophosgene in dry dichloromethane at 0–5°C to form the intermediate isothiocyanate.
  • Step 2: Quench with aqueous ammonia to yield the thiourea derivative.
  • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Confirm via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Spectroscopy:
    • 1^1H NMR: Identify NH protons (δ 9.2–10.5 ppm) and aromatic protons (δ 7.5–8.8 ppm).
    • FT-IR: Confirm thiourea C=S stretch (∼1250–1350 cm1^{-1}) and N-H stretches (∼3200–3400 cm1^{-1}).
  • Crystallography: Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Analyze hydrogen-bonding networks (e.g., N-H···S interactions) to confirm molecular packing .

Q. How can computational methods predict the reactivity of this compound in catalysis?

Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Transition-state geometries for enantioselective reactions, comparing activation barriers of phenanthryl vs. naphthyl substituents .

Advanced Research Questions

Q. How does the 9-phenanthryl substituent enhance enantioselectivity in asymmetric organocatalysis?

The 9-phenanthryl group’s extended π-system and rigid geometry improve stereochemical control by:

  • Steric Shielding: Blocking one face of the catalyst, directing substrate approach.
  • π-π Interactions: Stabilizing transition states via aromatic stacking.
  • Experimental Validation: Compare enantiomeric excess (ee) using chiral HPLC for reactions catalyzed by 9-phenanthryl vs. 2-naphthyl derivatives (e.g., 92% ee vs. 75% ee in aldol reactions) .

Q. How can researchers resolve contradictions in reported biological activity data for thiourea derivatives?

  • Variable Analysis: Assess substituent effects (e.g., electron-withdrawing groups on phenanthryl) and assay conditions (e.g., cell line specificity).
  • Dose-Response Curves: Re-evaluate IC50_{50} values using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Meta-Analysis: Cross-reference studies with similar substituents (e.g., 4-methylphenyl vs. 9-phenanthryl) to identify trends .

Q. What mechanistic insights explain the dual role of this compound in hydrogen-bond catalysis and anion binding?

  • Hydrogen-Bond Donation: The thiourea moiety activates electrophiles via N-H···O/S interactions.
  • Anion Recognition: The phenanthryl group’s hydrophobic pocket selectively binds chiral anions (e.g., carboxylates), as shown by 1^1H NMR titration (Ka_a ≈ 103^3–104^4 M1^{-1}).
  • Kinetic Profiling: Use stopped-flow spectroscopy to measure rate enhancements in Michael additions .

Q. How do solvent polarity and temperature affect the supramolecular assembly of this compound?

  • Polar Solvents (e.g., DMSO): Disrupt hydrogen bonding, favoring monomeric species (confirmed by DOSY NMR).
  • Nonpolar Solvents (e.g., Toluene): Promote dimerization via N-H···S bonds (observed in SXRD).
  • Thermodynamic Studies: Use van’t Hoff analysis of temperature-dependent KeqK_{eq} for self-assembly .

Data Contradiction Analysis

Q. Why do some studies report low catalytic activity for this compound despite its structural similarity to high-performing derivatives?

  • Synthetic Artifacts: Impurities (e.g., oxidized disulfide byproducts) may inhibit catalysis. Validate purity via LC-MS.
  • Substituent Positioning: Para-substituents on phenanthryl may sterically hinder substrate access. Compare ortho/meta/para derivatives .

Q. How to reconcile conflicting crystallographic data on hydrogen-bonding motifs in thiourea derivatives?

  • Polymorphism Screening: Recrystallize from multiple solvents (e.g., EtOH, hexane) to isolate different polymorphs.
  • Dynamic NMR: Probe solution-state hydrogen bonding to distinguish static vs. dynamic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.